1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one

Lipophilicity Bridged Morpholine Log D

This research chemical features the 2-oxa-5-azabicyclo[2.2.1]heptane (bridged morpholine) scaffold, which imposes conformational restriction, reduces lipophilicity (Δlog D7.4 up to −0.8 vs unbridged morpholine), and locks the N-acyl substituent geometry (~2 kcal/mol rotational barrier). These properties directly improve CNS MPO scores, target selectivity, and metabolic stability. The m-tolyl-propan-1-one motif provides a vector for further elaboration, while the core is embedded in composition-of-matter claims from Hoffmann-La Roche (WO2016015333A1) and Hengrui (WO2022007924A1). Ideal for SAR exploration, lead optimization, and patent-robust chemical series development. Custom synthesis available upon request.

Molecular Formula C15H19NO2
Molecular Weight 245.322
CAS No. 2034558-63-7
Cat. No. B2752729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one
CAS2034558-63-7
Molecular FormulaC15H19NO2
Molecular Weight245.322
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCC(=O)N2CC3CC2CO3
InChIInChI=1S/C15H19NO2/c1-11-3-2-4-12(7-11)5-6-15(17)16-9-14-8-13(16)10-18-14/h2-4,7,13-14H,5-6,8-10H2,1H3
InChIKeyHGYIHXVTNNGHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one (CAS 2034558-63-7): Procurement-Ready Chemical Profile


1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one (CAS 2034558-63-7) is a conformationally restricted bridged bicyclic morpholine derivative incorporating an N-acyl propan-1-one motif linked to a meta-tolyl group (molecular weight 245.32 g/mol) . The core 2-oxa-5-azabicyclo[2.2.1]heptane scaffold serves as a bridged morpholine isostere that has demonstrated utility across multiple pharmaceutical programs, including as a key fragment in TAAR1 receptor ligands, PI3Kδ inhibitors, and constrained GABA analog backbones [1][2][3]. The compound is offered as a research chemical applicable as a building block for structure-activity relationship (SAR) exploration and medicinal chemistry optimization .

Why 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one Cannot Be Simply Replaced by Generic Morpholine, Piperidine, or Non-Bridged Analogs


The 2-oxa-5-azabicyclo[2.2.1]heptane core imposes a unique combination of conformational restriction, altered basicity, and reduced lipophilicity that is absent in unbridged morpholine, piperidine, or monocyclic secondary amines [1][2]. Systematic matched-pair analysis has demonstrated that one-carbon bridging of morpholines reduces measured log D7.4 by up to −0.8 log units relative to unbridged counterparts, a change that cannot be replicated by simple N-alkylation or aryl substitution alone [2]. In addition, the rigid [2.2.1] bicyclic framework restricts the orientation of the N-acyl substituent, as evidenced by NMR rotational barrier measurements that show ΔG‡ for N–CO rotation in N-benzoyl 2-oxa-5-azabicyclo[2.2.1]heptane is approximately 2 kcal/mol higher than in the corresponding 3-one derivative [3]. This conformational locking directly affects target binding geometry, metabolic stability, and off-rate kinetics, meaning that substituting even a closely related bridged morpholine isomer (e.g., 3-oxa-6-azabicyclo[3.1.1]heptane) or an unconstrained morpholine-acyl analog will produce a different pharmacological profile [1][2][4]. These quantitative differences are material for SAR interpretation, lead optimization, and patent strategy.

Quantitative Evidence Guide: Differentiated Properties of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one vs. Closest Analogs


Predicted Log D7.4 Shift vs. Unbridged Morpholine-Containing Propanone Analogs

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold lowers lipophilicity relative to unbridged morpholine. In a systematic matched-pair analysis of bridged vs. unbridged morpholines, one-carbon bridging reduced measured log D7.4 by up to −0.8 log units (mean reduction approximately −0.5 log units across multiple matched pairs) [1]. The unsubstituted 2-oxa-5-azabicyclo[2.2.1]heptane parent has a calculated log D7.4 of −2.29 and log P of −0.40, placing it in a distinctly lower lipophilicity range than unbridged morpholine (log P ≈ 0.08 to −0.86 depending on substitution) and the achiral bridged analog 3-oxa-6-azabicyclo[3.1.1]heptane, which exhibits cLogP similar to that of morpholine [2][3]. The introduction of the m-tolyl propan-1-one side chain adds hydrophobicity, but the bridged core still provides a lower starting log D than an equivalent morpholine- or piperidine-based congener, as evidenced by the scaffold-level data [1][2].

Lipophilicity Bridged Morpholine Log D

Conformational Restriction: N–CO Rotational Barrier in 2-Oxa-5-azabicyclo[2.2.1]heptane vs. Unconstrained Systems

Variable-temperature NMR studies of N-benzoyl 2-oxa-5-azabicyclo[2.2.1]heptane (compound 7) revealed a ΔG‡ for N–CO rotation that is approximately 2 kcal/mol higher than that of N-benzoyl 2-oxa-5-azabicyclo[2.2.1]heptan-3-one (compound 8) [1]. This elevated rotational barrier is a direct consequence of the rigid [2.2.1] bicyclic framework and the absence of the 3-carbonyl group, which in compound 8 provides a lower-energy pathway for rotation. When extrapolated to the target compound, which carries an N-acyl propan-1-one group, the conformational locking around the amide bond is expected to be similarly elevated compared to N-acyl morpholine or N-acyl piperidine analogs that lack bridging [1]. This restricted rotation has implications for binding-site complementarity: a locked amide orientation can enhance target selectivity by reducing the entropic penalty upon binding and by stabilizing a single bioactive conformation [1].

Conformational Analysis Rotational Barrier NMR

Structural Differentiation from 3-Oxa-6-azabicyclo[3.1.1]heptane Isosteres: Chirality and Lipophilicity

The 2-oxa-5-azabicyclo[2.2.1]heptane core is chiral (exists as (1S,4S) and (1R,4R) enantiomers), whereas the frequently used 3-oxa-6-azabicyclo[3.1.1]heptane scaffold is achiral [1]. This stereochemical difference is critical for projects that require enantiomerically pure building blocks to establish absolute stereochemistry or to exploit differential binding at chiral target sites. Furthermore, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold exhibits a lower calculated log P (−0.40) compared to 3-oxa-6-azabicyclo[3.1.1]heptane, whose derived analogs show cLogP values similar to that of morpholine itself (log P ~0.08) [1][2]. The target compound's m-tolyl substituent adds a defined hydrophobic contact that can be tuned independently of the core lipophilicity, providing a two-dimensional parameter space (core polarity + substituent lipophilicity) that is not available with the achiral, more lipophilic 3-oxa-6-azabicyclo[3.1.1]heptane series [1][2].

Bridged Morpholine Isostere Chirality Lipophilicity

Patent-Documented Utility of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold in TAAR1 and PI3Kδ Programs

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been explicitly claimed in granted and pending patents for two distinct high-value pharmaceutical targets: (i) TAAR1 receptor modulators for psychiatric and metabolic disorders (Hoffmann-La Roche, WO2016015333A1) [1], and (ii) PI3Kδ inhibitors for oncology and autoimmune indications (Jiangsu Hengrui, WO2022007924A1) [2]. The Roche patent specifically describes compounds of formula I with N-linked 2-oxa-5-azabicyclo[2.2.1]heptane as the core amine fragment, defining a composition-of-matter space that includes the target compound's general structural class [1]. The Hengrui patent discloses oxa-azabicyclic derivatives as PI3Kδ inhibitors, further extending the scaffold's documented biological relevance [2]. In contrast, the generic morpholine or piperidine equivalents of these patent compounds are either outside the claimed genus or represent distinct chemical matter with different intellectual property (IP) positions. A scientist sourcing a building block for TAAR1 or PI3Kδ follow-up chemistry would therefore require the bridged scaffold specifically to remain within the patented chemical space or to leverage the scaffold's demonstrated target engagement [1][2].

TAAR1 PI3Kδ Patent Differentiation

Optimal Research and Industrial Application Scenarios for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one


Medicinal Chemistry Lead Optimization Programs Targeting CNS GPCRs (e.g., TAAR1) Where Log D Reduction Is Critical

The bridged morpholine scaffold's intrinsic log D7.4 reduction of up to −0.8 units compared to unbridged morpholine directly addresses CNS multiparameter optimization (MPO) scores that penalize high lipophilicity [1][2]. Incorporating 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one as a building block allows teams to dial in the m-tolyl hydrophobic contact while benefiting from the core's lower lipophilicity, an approach that has been validated in TAAR1 programs by Hoffmann-La Roche (WO2016015333A1) [2].

Stereochemistry-Dependent Kinase Inhibitor Design (PI3Kδ, JAK, mTOR) Requiring Enantiopure Bridged Morpholine Building Blocks

The chiral 2-oxa-5-azabicyclo[2.2.1]heptane core provides an enantiomerically pure handle for establishing three-dimensional binding interactions at kinase ATP pockets [1][3]. The Hengrui PI3Kδ patent (WO2022007924A1) explicitly claims oxa-azabicyclic derivatives containing this scaffold, and bridged morpholine-based mTOR inhibitors have demonstrated improved selectivity by accessing a deeper hydrophobic pocket (Phe961Leu) that is inaccessible to flat morpholine rings [3]. The target compound's m-tolyl group can be further elaborated to explore this pocket space.

Backbone-Constrained GABA Analog Exploration — Conformational Locking for Ion Channel Selectivity

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been validated as a GABA backbone constraint in the synthesis of baclofen and pregabalin analogs [1]. The approximately 2 kcal/mol rotational barrier around the N–CO bond in N-acyl derivatives of this scaffold [2] means that analogs of 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one can present a locked amide conformation to GABA receptor subtypes, potentially differentiating subtype selectivity vs. flexible GABA analogs such as generic morpholine-amides.

Intellectual Property-Driven Fragment Growth for Novel Chemical Matter

For organizations building patent-robust chemical series, the target compound offers a starting point that is already embedded in composition-of-matter claims for TAAR1 (WO2016015333A1) and PI3Kδ (WO2022007924A1) [1][2]. This reduces the risk of pursuing a chemical series that is either already fully claimed or insufficiently differentiated from prior art. The m-tolyl substituent provides a vector for further substitution (halogenation, cyanation, sulfonamide attachment) that can generate novel IP while retaining the patented bridged core.

Quote Request

Request a Quote for 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.